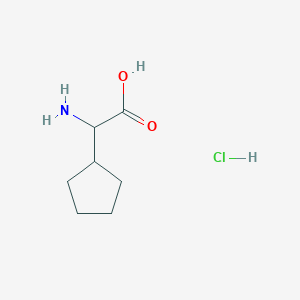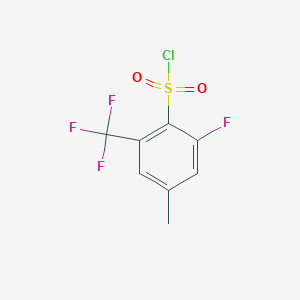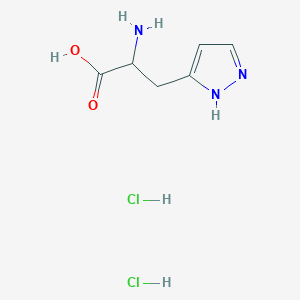![molecular formula C15H15ClFNO2 B2411110 2-{[(3-Chlor-4-fluorbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223879-65-9](/img/structure/B2411110.png)
2-{[(3-Chlor-4-fluorbenzyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-4-fluorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol include:
- 2-Chloro-4-fluorobenzaldehyde
- 3-Chloro-4-fluorobenzylamine
- 6-Methoxyphenol
Uniqueness
The uniqueness of 2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-13(17)12(16)7-10/h2-7,18-19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJQEYLNXBNNEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)


![N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/new.no-structure.jpg)
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2411046.png)


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
